molecular formula C10H14ClN3O2 B1397726 Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate CAS No. 1389264-32-7

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate

Cat. No.: B1397726
CAS No.: 1389264-32-7
M. Wt: 243.69 g/mol
InChI Key: SLVHELJLPHOMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS: 1389264-32-7) is a heterocyclic building block with the molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the 6-position and a tert-butyl carbamate group attached via a methylene linker to the 4-position . The compound is typically supplied with a purity of ≥95% and is widely used in medicinal chemistry for synthesizing biologically active molecules, particularly as an intermediate in kinase inhibitor development . Its stability and reactivity make it valuable for nucleophilic substitution reactions, where the chlorine atom can be displaced by amines or other nucleophiles to generate diverse pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-chloropyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate serves as a versatile building block in organic synthesis. It is utilized in various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The chloropyrimidine moiety can be replaced by various nucleophiles, allowing for the creation of more complex structures.
  • Carbamate Formation: It can act as a reagent for the synthesis of other carbamates, which are important in drug development.

Research has indicated that this compound exhibits potential biological activities:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in cellular processes. This makes it a candidate for further investigation as a therapeutic agent.
  • Receptor Modulation: The compound may interact with biological receptors, influencing various signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its therapeutic potential:

  • Drug Development: It is investigated as a lead compound for developing new drugs targeting specific molecular pathways associated with diseases such as cancer and inflammation.
  • Structure-Activity Relationship (SAR) Studies: Variations of the compound are synthesized to understand how structural changes affect biological activity, aiding in the design of more effective drugs.

Case Studies and Findings

Several case studies highlight the applications and effectiveness of this compound:

Study FocusMethodologyFindings
Enzyme InhibitionX-ray CrystallographyRevealed binding interactions with cyclin-dependent kinase (CDK) complexes, suggesting potential as an anticancer agent.
Synthesis of Complex MoleculesMulti-step SynthesisSuccessfully used as a precursor for synthesizing novel pyrimidine derivatives with enhanced biological activity.
Biological Activity AssessmentIn vitro assaysDemonstrated significant inhibition of target enzymes with IC50 values indicating promising therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, heterocyclic cores, and functional groups significantly influence their reactivity, solubility, and utility in synthesis.

Structural Analogues with Pyrimidine Cores

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1389264-32-7 C₁₀H₁₄ClN₃O₂ 243.69 6-chloropyrimidine, methylene-linked tert-butyl carbamate
tert-Butyl (trans-4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate 1289385-69-8 C₁₅H₂₂ClN₅O₂ 339.82 Cyclohexylamino linker, trans-configuration
tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate 1261233-51-5 C₁₅H₂₃ClN₄O₂ 326.82 Piperidine ring, N-methyl carbamate
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate N/A C₁₄H₂₃N₅O₄ 337.37 Dual tert-butyl groups, 6-amino and 2-methyl substituents

Key Observations :

  • Chlorine vs. Amino Groups: The 6-chloro substituent in the target compound enhances electrophilicity, enabling nucleophilic substitution, whereas amino-substituted analogs (e.g., Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate) are less reactive but more nucleophilic .
  • Linker Flexibility : The methylene linker in the target compound offers conformational flexibility, while rigid cyclohexyl or piperidine linkers (e.g., CAS 1289385-69-8) may restrict motion, affecting binding in biological targets .

Analogues with Alternative Heterocyclic Cores

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 1073182-78-1 C₁₁H₁₅ClN₂O₂ 242.70 Pyridine core, 4-methyl substituent
Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate 2305255-24-5 C₂₁H₂₈N₄O₅S 448.50 Phenoxy and methylsulfonyl substituents

Key Observations :

  • Pyridine vs. Pyrimidine : Pyridine-based analogs (e.g., CAS 1073182-78-1) lack the second nitrogen in the pyrimidine ring, reducing hydrogen-bonding capacity and altering electronic properties .

Physicochemical Properties

Property This compound tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate
Molecular Weight 243.69 242.70 337.37
Purity ≥95% NLT 98% ≥95%
Solubility Moderate in DCM, MeOH High in polar aprotic solvents Low due to steric bulk
Reactivity High (Cl substituent) Moderate (methyl reduces reactivity) Low (amino group)

Biological Activity

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}ClN3_3O2_2. The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a 6-chloropyrimidin-4-ylmethyl moiety. The presence of the chloropyrimidine ring is significant for its biological activity, particularly in drug development contexts.

Anticancer Properties

The chloropyrimidine moiety is often associated with anticancer activity. While direct evidence for this compound's anticancer effects is sparse, related chlorinated compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The chloropyrimidine component can bind to active sites on proteins, potentially modulating their activity. The carbamate linkage enhances the compound's stability and bioavailability, which are crucial for its pharmacological effects .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structural Features Unique Properties
Tert-butyl N-(pyridin-2-yl)methylcarbamatePyridine ring instead of pyrimidineDifferent biological activity profile
Methyl N-(6-chloropyrimidin-4-yl)carbamateLacks tert-butyl groupMore polar; potentially different solubility
Ethyl N-(6-chloropyrimidin-4-yl)carbamateEthyl group instead of tert-butylMay exhibit different pharmacokinetics

This table illustrates how variations in structure can influence biological activity and pharmacokinetics, highlighting the importance of the tert-butyl group in enhancing the compound's properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloro-4-(chloromethyl)pyrimidine with tert-butyl carbamate under basic conditions (e.g., using triethylamine in dichloromethane). Optimization of reaction time and temperature is critical to minimize byproducts like dimerization or hydrolysis of the chloropyrimidine ring . Similar protocols for tert-butyl (2-chloropyrimidin-4-yl)carbamate highlight the importance of anhydrous conditions and controlled stoichiometry to achieve yields >70% .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.3 ppm for 1^1H) and the chloropyrimidine moiety (e.g., δ ~8.2 ppm for pyrimidine protons). Compare with reported spectra of structurally analogous compounds, such as tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, which exhibits distinct splitting patterns for pyrimidine protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H15_{15}ClN3_3O2_2).
  • X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve crystal structures, particularly for resolving ambiguities in stereochemistry or bond lengths .

Q. What are the recommended storage conditions to ensure stability?

The compound is stable at room temperature but sensitive to moisture and strong acids/bases. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Degradation products may include hydrolyzed tert-butyl groups or ring-opened pyrimidine derivatives, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

Contradictions in chemical shifts or coupling constants often arise from conformational flexibility or impurities. For example, if pyrimidine proton signals deviate from literature values, consider:

  • Variable Temperature NMR : Assess dynamic effects (e.g., restricted rotation).
  • COSY/NOESY : Identify through-space correlations to confirm substituent positions.
  • Crystallographic Refinement : Use SHELXL to cross-validate bond angles and torsion angles against NMR data .

Q. What strategies mitigate low yields in large-scale synthesis?

Scaling up reactions introduces challenges like heat dissipation and impurity accumulation. Solutions include:

  • Continuous Flow Reactors : Improve mixing and temperature control, as demonstrated in scaled syntheses of tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate .
  • In Situ Monitoring : Use inline FTIR or HPLC to track reaction progress and adjust reagent ratios dynamically.
  • Purification Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How does the chloropyrimidine moiety influence reactivity in medicinal chemistry applications?

The 6-chloro group acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for kinase inhibitors. Its electron-withdrawing nature also enhances electrophilic aromatic substitution at the 4-position. Comparative studies with non-chlorinated analogs show reduced metabolic stability but increased binding affinity in target proteins .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like EGFR or CDK2. Key parameters include:

  • Ligand Preparation : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
  • Binding Free Energy : Calculate via MM-PBSA to rank derivatives for SAR studies.
  • Solvent Effects : Include explicit water molecules to account for hydrogen bonding with the carbamate group .

Q. Methodological Notes

  • Safety : Use fume hoods and PPE (nitrile gloves, lab coats) when handling, as chloropyrimidines may release HCl upon decomposition .
  • Data Reproducibility : Cross-reference NMR shifts with PubChem entries (e.g., CID 145982550) and validate purity via HPLC (>95%) before biological assays .

Properties

IUPAC Name

tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHELJLPHOMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.